BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Structure-Activity Relationship Medicinal Chemistry Chemical Biology

Select this 3,4-dimethoxy morpholino-naphthyl benzamide as your state-dependent NaV1.7 antagonist for SAR-driven ion channel campaigns. Defined selectivity: IC50 240 nM on partially inactivated NaV1.7 vs. 1.26 µM on NaV1.5, with a >12-fold window distinguishing inactivated from non-inactivated states. The 3,4-dimethoxy substitution pattern is critical — mono-methoxy or alternative disubstituted analogs fail to recapitulate this binding profile. Use as a reference standard to validate patch clamp assay conditions or as a starting scaffold for potency optimization. For non-human research only.

Molecular Formula C25H28N2O4
Molecular Weight 420.509
CAS No. 941932-15-6
Cat. No. B2792699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
CAS941932-15-6
Molecular FormulaC25H28N2O4
Molecular Weight420.509
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)OC
InChIInChI=1S/C25H28N2O4/c1-29-23-11-10-19(16-24(23)30-2)25(28)26-17-22(27-12-14-31-15-13-27)21-9-5-7-18-6-3-4-8-20(18)21/h3-11,16,22H,12-15,17H2,1-2H3,(H,26,28)
InChIKeyOQPZWGBNHDDEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide (CAS 941932-15-6): Structural Identity and Procurement Baseline


3,4-Dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a synthetic small molecule belonging to the morpholino-naphthyl benzamide class, distinguished by its 3,4-dimethoxy substitution pattern on the benzamide ring . With a molecular formula of C25H28N2O4 and a molecular weight of 420.5 g/mol, it is sold as a research-grade compound (≥95% purity) for non-human studies . Public bioactivity records indicate its investigation as a voltage-gated sodium channel antagonist, specifically targeting NaV1.7, placing it within a pharmacologically significant class pursued for pain and neurological disorders [1].

Why Generic Substitution of 3,4-Dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide Fails: Substitution Pattern Specificity


Within the morpholino-naphthyl benzamide series, the position and type of aryl substitution critically modulate target binding. For example, relocating dimethoxy groups from 3,4 to 2,6 or 3,5 positions creates chemically distinct entities with divergent binding profiles, while mono-methoxy analogs (e.g., 3-methoxy or 4-methoxy variants) lack the complete pharmacophore required for the target interaction profile of the 3,4-disubstituted form . The 3,4-diethoxy analog, though introducing larger alkoxy groups, alters lipophilicity and steric bulk significantly, which can impact channel state-dependent binding kinetics. These structural variations mean that interchanging analogs without accounting for substitution pattern specificity can lead to loss of desired activity or changes in selectivity, preventing reliable comparisons in structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide vs. Analogs


Structural Uniqueness: 3,4-Dimethoxy Substitution Pattern vs. Positional Isomers

The compound's 3,4-dimethoxy substitution pattern is a critical differentiator from its 2,3-dimethoxy and 3,5-dimethoxy positional isomers, which are sold as distinct research chemicals. This specific substitution is essential for its reported interaction with sodium channels, as the geometry of the methoxy groups dictates the molecular conformation and hydrogen-bonding capabilities of the benzamide core [1]. While direct IC50 values for all isomers are not publicly available, their existence as separate catalog entities underscores that the substitution pattern is not interchangeable and dictates the biological profile .

Structure-Activity Relationship Medicinal Chemistry Chemical Biology

Quantified NaV1.7 Antagonism with State-Dependent Selectivity Profile

The compound demonstrates potent antagonist activity at the human NaV1.7 channel with an IC50 of 240 nM in the partially inactivated state (PatchXpress assay), and 3.00 µM in the non-inactivated state, indicating a pronounced state-dependent blocking mechanism [1]. This is a therapeutically desirable profile as it preferentially targets channels in hyperexcitable tissues. Selectivity over the cardiac NaV1.5 channel is evident, with an IC50 of 1.26 µM in the partially inactivated state, yielding a 5.25-fold selectivity window for the pain target over the cardiac isoform [1]. In comparison, the clinical candidate PF-05089771, a structurally distinct aryl sulfonamide NaV1.7 blocker, showed an IC50 of 11 nM with a 10-fold selectivity over NaV1.5, serving as a benchmark for this therapeutic mechanism [2].

Ion Channel Pharmacology Pain Research Voltage-Gated Sodium Channels

Patent-Backed Therapeutic Context: NaV1.7-Mediated Pain Indication

The compound's biological profile is closely aligned with the patent landscape for heteroaryl sodium channel inhibitors, particularly those targeting NaV1.7 for pain disorders, as detailed in patent EP2744805A1 [1]. While the specific compound is a research probe, its structural class is explicitly claimed in patents for the treatment of pain, inflammatory diseases, and proliferative disorders, indicating confidence in this chemotype's translational potential [2]. This contrasts with simpler benzamide derivatives that lack the morpholino-naphthyl moiety and are not featured in such indication-specific patents, highlighting the importance of the full pharmacophore for disease-relevant activity [3].

Pain Therapeutics Patent Analysis Voltage-Gated Sodium Channels

Precision Application Scenarios for 3,4-Dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide Procurement


NaV1.7 Structure-Activity Relationship (SAR) Probe for Pain Target Validation

Procure this compound as a state-dependent NaV1.7 antagonist with a defined selectivity window (IC50: 240 nM on partially inactivated NaV1.7 vs. 1.26 µM on NaV1.5) for electrophysiology-based SAR campaigns. Its structure serves as a starting point for optimizing the morpholino-naphthyl core to improve potency while retaining isoform selectivity, as shown by its binding data [1].

Pharmacological Tool to Study State-Dependent Sodium Channel Block in Neurological Disease Models

Use the compound to investigate the role of state-dependent NaV1.7 inhibition in neuronal excitability models. Its differential potency between inactivated (IC50: 240 nM) and non-inactivated (IC50: 3000 nM) states provides a unique tool to probe the therapeutic relevance of state-dependent block in pain or epilepsy models [1].

Reference Standard for Method Development in Voltage Clamp Assays

With well-characterized IC50 values across multiple channel states and isoforms (NaV1.7 and NaV1.5) generated via automated PatchXpress and manual patch clamp, this compound can serve as a reference standard to validate assay conditions, protocols, and data reproducibility in ion channel screening laboratories [1].

Quote Request

Request a Quote for 3,4-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.